prop-2-en-1-yl 8-methyl-6-[4-(3-methylbutoxy)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
PROP-2-EN-1-YL 8-METHYL-6-[4-(3-METHYLBUTOXY)PHENYL]-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-EN-1-YL 8-METHYL-6-[4-(3-METHYLBUTOXY)PHENYL]-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE typically involves multi-step organic reactions. The key steps include the formation of the pyrimido[2,1-b][1,3]thiazine core, followed by the introduction of the prop-2-en-1-yl and 8-methyl-6-[4-(3-methylbutoxy)phenyl] groups. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
PROP-2-EN-1-YL 8-METHYL-6-[4-(3-METHYLBUTOXY)PHENYL]-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
PROP-2-EN-1-YL 8-METHYL-6-[4-(3-METHYLBUTOXY)PHENYL]-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 8-METHYL-6-[4-(3-METHYLBUTOXY)PHENYL]-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities and potential therapeutic applications.
Imidazole Containing Compounds: Exhibit a broad range of chemical and biological properties.
Uniqueness
PROP-2-EN-1-YL 8-METHYL-6-[4-(3-METHYLBUTOXY)PHENYL]-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C23H28N2O4S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
prop-2-enyl 8-methyl-6-[4-(3-methylbutoxy)phenyl]-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C23H28N2O4S/c1-5-12-29-22(27)20-16(4)24-23-25(19(26)11-14-30-23)21(20)17-6-8-18(9-7-17)28-13-10-15(2)3/h5-9,15,21H,1,10-14H2,2-4H3 |
InChI Key |
LXVAJEIPGXPGQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)OCCC(C)C)C(=O)OCC=C |
Origin of Product |
United States |
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